molecular formula C12H12ClNS B2602563 2-Chloro-4-(4-isopropylphenyl)thiazole CAS No. 99797-29-2

2-Chloro-4-(4-isopropylphenyl)thiazole

Cat. No. B2602563
CAS RN: 99797-29-2
M. Wt: 237.75
InChI Key: VIWCAQCGCNPYLM-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-isopropylphenyl)thiazole” is a chemical compound with the molecular formula C12H12ClNS and a molecular weight of 237.75 . It belongs to the class of thiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-(4-isopropylphenyl)thiazole” were not found, thiazole derivatives have been synthesized using various methods. For instance, thiazole-based Schiff base compounds have been synthesized using conventional and green approaches with ZnO nanoparticles as a catalyst . Another study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Future Directions

Thiazoles, including “2-Chloro-4-(4-isopropylphenyl)thiazole”, have shown promising biological activities, making them a significant area of research in medicinal chemistry . Future work could focus on synthesizing new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-chloro-4-(4-propan-2-ylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWCAQCGCNPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-isopropylphenyl)thiazole

CAS RN

99797-29-2
Record name 2-chloro-4-(4-isopropylphenyl)thiazole
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